Golotimod TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

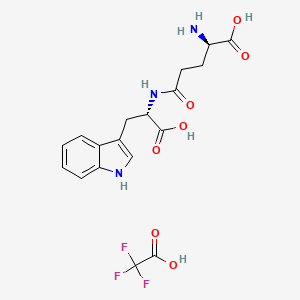

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H20F3N3O7 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H19N3O5.C2HF3O2/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;3-2(4,5)1(6)7/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t11-,13+;/m1./s1 |

InChI Key |

ZPZLJEOSWDKEOP-YLAFAASESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Golotimod TFA: A Deep Dive into its Role as a Toll-like Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golotimod (also known as SCV-07) is a synthetic dipeptide, γ-D-glutamyl-L-tryptophan, that has demonstrated significant immunomodulatory properties. Its trifluoroacetate (TFA) salt, Golotimod TFA, is under investigation for various therapeutic applications, including oncology and infectious diseases. At the core of its mechanism is its function as an agonist of the Toll-like receptor (TLR) pathway, a critical component of the innate immune system. This technical guide provides a comprehensive overview of this compound's role as a TLR agonist, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate its activity. While Golotimod is known to act broadly on the TLR pathway, this guide will focus on the downstream effects consistent with TLR activation, particularly the induction of a Th1-biased immune response.

Core Mechanism of Action: TLR Pathway Activation

Toll-like receptors are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an innate immune response that subsequently shapes the adaptive immune response. While the specific TLR(s) directly targeted by this compound are not definitively established in publicly available literature, its biological activity strongly indicates an engagement of this pathway. The observed downstream effects, such as the production of pro-inflammatory cytokines and the activation of various immune cells, are hallmark outcomes of TLR signaling.

The immunomodulatory effects of Golotimod are characterized by the stimulation of T-lymphocyte differentiation and macrophage phagocytosis. A key outcome of its activity is the enhancement of a T helper 1 (Th1) type immune response, which is crucial for anti-tumor and anti-viral immunity. This is evidenced by the increased production of key Th1-associated cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

Signaling Pathways

Upon activation of the TLR pathway, a cascade of intracellular signaling events is initiated. A central signaling pathway for many TLRs involves the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the activation of downstream kinases and transcription factors, ultimately resulting in the expression of genes encoding inflammatory cytokines and other immune mediators.

Another significant aspect of Golotimod's mechanism is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. STAT3 is a transcription factor that, when constitutively activated in tumor cells, promotes cell proliferation, survival, and immunosuppression. By inhibiting STAT3 phosphorylation, Golotimod can counteract this pro-tumorigenic signaling. One proposed mechanism for this is through the activation of the tyrosine phosphatase SHP-2.

Golotimod-Induced TLR Signaling Leading to Th1 Response

Caption: this compound activates a TLR, leading to MyD88-dependent signaling, NF-κB activation, and a Th1 response.

Golotimod-Mediated Inhibition of STAT3 Signaling

Caption: this compound is proposed to activate SHP-2, which in turn inhibits STAT3 phosphorylation, thereby reducing tumor progression.

Quantitative Data

Currently, publicly accessible, peer-reviewed literature lacks specific quantitative data for this compound's direct interaction with TLRs, such as binding affinities (Kd) or EC50 values for TLR-specific reporter assays. The available data focuses on downstream functional outcomes.

| Parameter | Cell Type | Assay | Result |

| STAT3 Phosphorylation | Jurkat cells | Western Blot | Significant inhibition of IL-10 and IFNα-induced STAT3 phosphorylation. |

| Cytokine Production | Mouse model with B16F0 tumors | Multiplex Assay | Significant decrease in STAT3-induced cytokines MCP-1 and IL-12p40. |

| Th1 Cytokine Production | In vivo and in vitro studies | ELISA | Enhanced production of IL-2 and IFN-γ. |

Experimental Protocols

Detailed experimental protocols for demonstrating the TLR agonist activity of a compound like this compound would typically involve a series of in vitro and in vivo assays. Below are representative methodologies for key experiments.

TLR Activation Reporter Assay

Objective: To determine if this compound activates specific TLRs.

Methodology:

-

Cell Lines: Use human embryonic kidney (HEK) 293 cells stably transfected to express a single human TLR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, or TLR9) and a reporter gene, typically NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase.

-

Cell Culture and Treatment:

-

Plate the HEK-TLR reporter cells in 96-well plates.

-

The following day, treat the cells with a dose range of this compound. Include a known agonist for each TLR as a positive control and a vehicle control.

-

-

Incubation: Incubate the cells for 18-24 hours at 37°C.

-

Reporter Gene Assay:

-

For SEAP reporter assays, collect the culture supernatant and measure SEAP activity using a colorimetric substrate.

-

For luciferase reporter assays, lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Plot the reporter activity against the concentration of this compound to determine the EC50 value for each TLR.

Macrophage Activation and Cytokine Production Assay

Objective: To assess the ability of this compound to activate macrophages and induce cytokine production.

Methodology:

-

Cell Isolation and Culture:

-

Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Differentiate monocytes into macrophages by culturing in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF for 5-7 days.

-

Alternatively, use a macrophage-like cell line such as RAW 264.7.

-

-

Cell Treatment:

-

Plate the differentiated macrophages in 24-well plates.

-

Treat the cells with various concentrations of this compound. Include LPS as a positive control for TLR4 activation and a vehicle control.

-

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Cytokine Analysis:

-

Collect the culture supernatants.

-

Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-12, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

-

Data Analysis: Generate dose-response curves for the production of each cytokine.

STAT3 Phosphorylation Inhibition Assay

Objective: To confirm the inhibitory effect of this compound on STAT3 phosphorylation.

Methodology:

-

Cell Line and Culture:

-

Use a cell line with constitutively active STAT3 (e.g., certain cancer cell lines) or a cell line where STAT3 phosphorylation can be induced (e.g., Jurkat cells stimulated with IL-10 or IFNα).

-

Culture the cells to 70-80% confluency.

-

-

Cell Treatment:

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

If applicable, stimulate the cells with the appropriate cytokine (e.g., IL-10 or IFNα) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Use an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and express the level of p-STAT3 relative to total STAT3.

Experimental Workflow for Assessing this compound's Immunomodulatory Activity

Caption: A workflow outlining key in vitro and in vivo experiments to characterize the immunomodulatory activity of this compound.

Conclusion

This compound is a promising immunomodulatory agent that exerts its effects through the activation of the Toll-like receptor pathway, leading to a Th1-polarized immune response and inhibition of the pro-tumorigenic STAT3 signaling cascade. While the precise molecular target within the TLR family requires further elucidation, the downstream consequences of its action are well-documented and support its development for cancer and infectious disease therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel TLR agonists. Further research to identify the specific TLR(s) that this compound interacts with will be crucial for a more complete understanding of its mechanism of action and for optimizing its clinical application.

Golotimod TFA: An In-depth Technical Guide on its Core Effects on T-Lymphocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golotimod TFA (also known as SCV-07) is a synthetic immunomodulatory peptide with demonstrated effects on the adaptive immune system, particularly in the modulation of T-lymphocyte populations. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its influence on T-lymphocyte differentiation. This document synthesizes available preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways potentially involved in its activity.

Introduction

This compound is a novel synthetic peptide that has garnered interest for its potential therapeutic applications in oncology and infectious diseases. Its primary mechanism is believed to involve the enhancement of the body's natural immune response, with a significant impact on T-cell activity.[1][2] Understanding the precise effects of this compound on the differentiation of T-lymphocyte subsets is crucial for its continued development and clinical application. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of immunomodulatory therapies.

Mechanism of Action: T-Lymphocyte Modulation

This compound is understood to exert its immunomodulatory effects by stimulating T-cell activation and proliferation.[1][2] This is associated with an increase in the production of key cytokines, notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are critical for T-cell growth, function, and differentiation.[1]

Effects on T-Lymphocyte Subsets

While specific quantitative data from dedicated clinical trials on this compound's effects on T-cell subsets are not extensively published in publicly available literature, preclinical evidence and related studies on similar immunomodulators suggest a potential for significant shifts in T-cell populations. The expected effects, based on its mechanism of action, would likely involve changes in the ratios of CD4+ helper T-cells, CD8+ cytotoxic T-cells, and regulatory T-cells (Tregs).

Table 1: Anticipated Quantitative Effects of this compound on T-Lymphocyte Subsets (Hypothetical based on Mechanism)

| T-Cell Subset | Marker | Anticipated Change with this compound | Rationale |

| CD4+ Helper T-cells | CD3+CD4+ | Increase in specific subsets (e.g., Th1) | IL-2 and IFN-γ promote Th1 differentiation. |

| CD8+ Cytotoxic T-cells | CD3+CD8+ | Increase in number and/or activity | IL-2 is a potent growth factor for CD8+ T-cells. |

| Regulatory T-cells (Tregs) | CD4+CD25+FoxP3+ | Potential modulation | The balance between effector T-cells and Tregs is critical for immune homeostasis and may be influenced by this compound. |

Note: This table is a projection based on the known immunomodulatory effects of agents that increase IL-2 and IFN-γ and requires confirmation through specific preclinical and clinical studies of this compound.

Signaling Pathways in T-Lymphocyte Differentiation Modulated by this compound

Based on a bioinformatics analysis, this compound is predicted to interact with Toll-like receptor 2 (TLR2) and Interferon-gamma (IFN-γ). This suggests a potential signaling cascade that could mediate its effects on T-cell differentiation.

Proposed Signaling Pathway

The proposed mechanism involves the activation of TLR2, which can act as a co-stimulatory receptor on T-cells. This, in conjunction with IFN-γ signaling, can influence downstream transcription factors that govern T-cell fate.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's effects on T-lymphocyte differentiation are crucial for reproducible and comparable research. The following sections outline key methodologies.

In Vitro T-Lymphocyte Differentiation Assay

This protocol is designed to assess the direct effects of this compound on the differentiation of naive T-cells into various subsets.

Objective: To determine the concentration-dependent effect of this compound on the differentiation of naive CD4+ T-cells into Th1, Th2, Th17, and Treg subsets.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

Naive CD4+ T-Cell Isolation Kit.

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated).

-

Cytokine cocktails for Th1, Th2, Th17, and Treg differentiation.

-

This compound (various concentrations).

-

Flow cytometry antibodies: Anti-CD4, Anti-IFN-γ, Anti-IL-4, Anti-IL-17, Anti-FoxP3.

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Isolate naive CD4+ T-cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.

-

Culture naive CD4+ T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

-

Add the respective cytokine cocktails for directing differentiation into Th1, Th2, Th17, or Treg lineages.

-

Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control.

-

Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.

-

Restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor for 4-6 hours.

-

Stain the cells for surface markers (CD4) and then fix and permeabilize for intracellular staining of cytokines (IFN-γ, IL-4, IL-17) and transcription factors (FoxP3).

-

Analyze the cells by flow cytometry to determine the percentage of each T-cell subset.

Flow Cytometry Analysis of T-Lymphocyte Subsets

Accurate identification and quantification of T-cell subsets are critical. The following provides a general framework for a flow cytometry panel and gating strategy.

Antibody Panel:

-

Lineage Markers: CD3, CD4, CD8

-

Regulatory T-cell Markers: CD25, FoxP3, CD127

-

Activation/Memory Markers: CD45RA, CCR7, CD69, PD-1

Gating Strategy:

-

Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).

-

Select singlets to exclude cell doublets.

-

Gate on CD3+ T-cells.

-

From the CD3+ population, differentiate CD4+ and CD8+ populations.

-

Within the CD4+ population, identify Tregs as CD25+FoxP3+ or CD25highCD127low.

-

Further characterize CD4+ and CD8+ populations into naive (CD45RA+CCR7+), central memory (CD45RA-CCR7+), effector memory (CD45RA-CCR7-), and terminally differentiated effector memory (TEMRA; CD45RA+CCR7-) subsets.

Discussion and Future Directions

The available information suggests that this compound is a promising immunomodulatory agent with the potential to influence T-lymphocyte differentiation, likely through the activation of TLR2 and enhancement of IFN-γ signaling. However, to fully elucidate its mechanism and clinical potential, further research is imperative.

Key areas for future investigation include:

-

Quantitative in vivo studies: Preclinical and clinical trials designed to specifically measure changes in CD4+, CD8+, and Treg populations following this compound administration are needed to confirm the hypotheses presented in this guide.

-

Detailed signaling pathway analysis: Experimental validation of the involvement of the TLR2 and IFN-γ pathways, including downstream signaling molecules like MyD88, NF-κB, JAK, and STAT1, is crucial.

-

Functional assays: Beyond phenotypic analysis, studies assessing the functional consequences of this compound treatment on T-cells, such as cytotoxic activity of CD8+ T-cells and suppressive function of Tregs, are warranted.

Conclusion

This compound holds promise as a modulator of T-lymphocyte differentiation. This technical guide provides a framework for understanding its potential mechanism of action and outlines the necessary experimental approaches to further investigate its effects. The continued study of this compound will be essential in defining its role in the landscape of immunotherapies.

References

Golotimod TFA: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golotimod, also known as SCV-07, is a synthetic dipeptide with promising immunomodulatory, antimicrobial, and antineoplastic properties. This technical guide provides a comprehensive overview of the chemical structure and properties of its trifluoroacetate (TFA) salt, Golotimod TFA. It delves into its mechanism of action, focusing on the modulation of the Toll-like receptor (TLR) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key data and outlining relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Golotimod is a synthetic dipeptide composed of γ-D-glutamic acid and L-tryptophan.[1] The trifluoroacetate (TFA) salt form, this compound, is commonly used in research and development.

Table 1: Physicochemical Properties of Golotimod

| Property | Value | Source |

| Chemical Name | γ-D-glutamyl-L-tryptophan | [2] |

| Molecular Formula | C16H19N3O5 | [3] |

| Molecular Weight | 333.34 g/mol | [3] |

| Water Solubility | 100 mg/mL (300.00 mM) | TargetMol |

| XLogP3 | -2.7 | [3] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 8 | [3] |

Pharmacological Properties and Mechanism of Action

Golotimod exerts its biological effects primarily through the modulation of the immune system. Its mechanism of action is centered on two key pathways: the Toll-like receptor (TLR) signaling pathway and the inhibition of the STAT3 signaling pathway.[3]

2.1. Modulation of Toll-Like Receptor (TLR) Signaling

Golotimod is reported to act as a broad agonist of the Toll-like receptor (TLR) pathway.[3] TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Activation of TLRs triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, thereby initiating an immune response.

2.2. Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated, promoting tumor progression and immunosuppression. Golotimod has been shown to inhibit the expression and phosphorylation of STAT3, thereby reversing immunosuppression and stimulating an anti-tumor immune response.[3]

Experimental Protocols

Detailed experimental protocols for the evaluation of Golotimod's activity are crucial for reproducible research. The following sections outline general methodologies for assessing its effects on TLR and STAT3 signaling.

3.1. Toll-Like Receptor (TLR) Activation Assay

This protocol describes a cell-based assay to determine the activation of TLRs by this compound.

References

- 1. SciClone Pharmaceuticals, Inc. Initiates Phase 2b Study of SCV-O7 for Treatment of Oral Mucositis - BioSpace [biospace.com]

- 2. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Golotimod TFA: A Deep Dive into its Immunomodulatory Role in Th1 Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golotimod TFA (also known as SCV-07 or γ-D-glutamyl-L-tryptophan) is a synthetic dipeptide with significant immunomodulatory properties. Extensive research has demonstrated its capacity to enhance T helper 1 (Th1) cell-mediated immunity, a critical component of the adaptive immune response against intracellular pathogens and malignancies. This technical guide provides a comprehensive overview of this compound's impact on Th1 cytokine production, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways. This compound's ability to stimulate the production of key Th1 cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), while concurrently modulating the STAT3 signaling pathway, positions it as a promising candidate for therapeutic development in various diseases, including infectious diseases and cancer.

Introduction

The differentiation of naive T helper (Th0) cells into distinct functional subsets, primarily Th1 and T helper 2 (Th2) cells, is a cornerstone of the adaptive immune response. Th1 cells are characterized by the production of pro-inflammatory cytokines, including IFN-γ, IL-2, and IL-12, which are essential for orchestrating cell-mediated immunity against intracellular bacteria, viruses, and tumor cells. An imbalance in the Th1/Th2 response is implicated in the pathogenesis of numerous diseases. This compound has emerged as a potent immunomodulator capable of shifting the immune response towards a Th1 phenotype. This document synthesizes the available scientific literature to provide an in-depth technical resource on the mechanisms and effects of this compound on Th1 cytokine production.

Mechanism of Action

This compound exerts its immunomodulatory effects through a multi-faceted mechanism that involves both the innate and adaptive immune systems.

2.1. Interaction with Toll-Like Receptors (TLRs)

Evidence suggests that this compound acts as a ligand for Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system.[1] While the specific TLR(s) that this compound directly engages are still under investigation, its broad effects on the TLR pathway initiate a downstream signaling cascade. This activation of antigen-presenting cells (APCs), such as macrophages and dendritic cells, is a critical first step in priming the adaptive immune response.

2.2. Inhibition of STAT3 Signaling

A pivotal aspect of this compound's mechanism of action is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] STAT3 is a transcription factor that plays a crucial role in promoting cell proliferation and survival, and its constitutive activation is often observed in cancer cells and is associated with an immunosuppressive tumor microenvironment. Golotimod has been shown to inhibit the homodimerization of phosphorylated STAT3 in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[3] By inhibiting STAT3, this compound can reverse immunosuppression and promote a pro-inflammatory, anti-tumor immune response.

2.3. Promotion of Th1 Differentiation

The culmination of TLR activation and STAT3 inhibition by this compound is the preferential differentiation of naive T helper cells into the Th1 lineage. This leads to an increased production of hallmark Th1 cytokines.

Impact on Th1 Cytokine Production: Quantitative Data

In vivo studies have demonstrated the potent effect of this compound on enhancing Th1 cytokine production. The following table summarizes key findings from a murine model of tuberculosis, where this compound (SCV-07) was administered at varying doses.

| Cytokine | Cell Type | Treatment Group | Observation | Reference |

| IFN-γ | Thymic and Spleen Cells | SCV-07 (0.01, 0.1, 1 µg/kg) | Increased production | [4] |

| IFN-γ | Serum | SCV-07 (0.01, 0.1, 1 µg/kg) | Increased circulating levels | [4] |

| IL-2 | Not specified | SCV-07 | Production restored to levels of uninfected animals | [4] |

| IL-4 | Thymic and Spleen Cells | SCV-07 (0.01, 0.1, 1 µg/kg) | Decreased production | [4] |

| IL-4 | Serum | SCV-07 (0.01, 0.1, 1 µg/kg) | Decreased circulating levels | [4] |

Note: The referenced study provides qualitative and dose-ranging in vivo data. Specific quantitative values (e.g., pg/mL) for cytokine concentrations were not detailed in the available abstract.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for key experiments relevant to assessing the impact of this compound on Th1 cytokine production. These protocols are based on standard immunological techniques.

4.1. In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the stimulation of human or animal PBMCs to assess the in vitro effect of this compound on cytokine production.

-

Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Stimulation: Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well. Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) and a negative control (vehicle).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants for cytokine analysis.

4.2. Quantification of Th1 Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in biological fluids.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards of known cytokine concentrations and experimental samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Reaction Termination and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.[5][6][7]

4.3. Western Blot for STAT3 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of STAT3 in a relevant cell line (e.g., Jurkat T-cells).

-

Cell Treatment: Culture Jurkat T-cells and treat with a stimulating agent (e.g., IL-6) in the presence or absence of varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound.

Conclusion

This compound is a promising immunomodulatory agent with a clear impact on the enhancement of Th1-mediated immunity. Its dual mechanism of action, involving the activation of the TLR pathway and the inhibition of STAT3 signaling, provides a robust rationale for its therapeutic potential. The available data, though requiring further quantitative elucidation from in vitro studies, strongly supports its role in increasing the production of key Th1 cytokines, IFN-γ and IL-2. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound in indications where a potent Th1 response is desired. Future research should focus on identifying the specific TLR targets of this compound and conducting comprehensive in vitro dose-response studies to precisely quantify its effects on Th1 cytokine production in various immune cell populations.

References

- 1. Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The STAT3 pathway as a therapeutic target in head and neck cancer: Barriers and innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Biological Activity of Peptide SCV-07 Against Murine Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. elkbiotech.com [elkbiotech.com]

- 7. protocols.io [protocols.io]

Golotimod (SCV-07): A Technical Overview of its Discovery, Synthesis, and Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golotimod (formerly known as SCV-07) is a novel synthetic dipeptide, γ-D-glutamyl-L-tryptophan, with significant immunomodulatory properties. Initially developed by Verta, Inc., it has demonstrated potential therapeutic applications in oncology and infectious diseases.[1] Golotimod's mechanism of action is centered on the potentiation of the host's immune response, primarily through the activation of T-cells and macrophages, and the modulation of key signaling pathways including the Toll-like receptor (TLR) and STAT3 pathways.[1][2][3] This technical guide provides a comprehensive overview of the discovery, initial synthesis, and mechanisms of action of Golotimod, supported by quantitative data from preclinical studies and detailed experimental protocols.

Discovery and Development

Golotimod was initially developed by Verta, Inc. and has since been investigated by SciClone Pharmaceuticals.[3] It was identified as a promising immunomodulatory agent with the potential to enhance the body's natural defense mechanisms against cancer and chronic infections.[3]

Initial Synthesis of Golotimod (γ-D-glutamyl-L-tryptophan)

The chemical synthesis of Golotimod is noted to be complex due to the presence of multiple reactive groups, the specific stereochemistry of the amino acid constituents (D-glutamic acid and L-tryptophan), and the atypical γ-glutamyl linkage.[4] An efficient and likely early-stage, scalable synthesis method involves an enzymatic approach.

Enzymatic Synthesis Protocol

This method utilizes bacterial γ-glutamyltranspeptidase to catalyze the formation of the γ-glutamyl bond between D-glutamine and L-tryptophan.[4]

Materials:

-

D-glutamine

-

L-tryptophan

-

Bacterial γ-glutamyltranspeptidase

-

Dowex 1x8 resin

-

Reaction buffer (pH 9.0-9.5)

Procedure:

-

A reaction mixture is prepared with 50 mM D-glutamine and 50 mM L-tryptophan in the reaction buffer.[4]

-

Bacterial γ-glutamyltranspeptidase is added to the mixture to a final concentration of 0.2 U/ml.[4]

-

The reaction is incubated at 37°C for 5 hours.[4]

-

Following incubation, the product, γ-D-glutamyl-L-tryptophan, is purified from the reaction mixture using a Dowex 1x8 column.[4]

This enzymatic method achieves a conversion rate of approximately 66%, yielding 33 mM of Golotimod.[4]

Mechanism of Action

Golotimod exerts its immunomodulatory effects through a multi-faceted mechanism that enhances both innate and adaptive immunity.

T-Cell and Macrophage Activation

Golotimod stimulates the proliferation and activation of T-lymphocytes, key players in the adaptive immune response.[1][3] It also enhances the function of macrophages, which are crucial for phagocytosis and antigen presentation.[4] This dual action leads to a more robust and effective immune response against pathogens and malignant cells.[1]

Cytokine Production

A key aspect of Golotimod's activity is its ability to increase the production of Th1-type cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2][3] IL-2 is critical for T-cell proliferation and differentiation, while IFN-γ is a potent activator of macrophages and plays a central role in antiviral and antitumor immunity.[1]

Signaling Pathway Modulation

Toll-Like Receptor (TLR) Pathway: Golotimod is known to act broadly on the Toll-like receptor pathway.[2][3][5] TLRs are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns. Golotimod's interaction with the TLR pathway likely contributes to the activation of downstream signaling cascades that lead to the production of inflammatory cytokines and the enhancement of immune responses.

STAT3 Signaling Inhibition: Golotimod has been shown to inhibit the STAT3 signaling pathway.[4] Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, can promote tumor cell proliferation, survival, and immunosuppression.[2] By inhibiting STAT3, Golotimod may reverse this immunosuppressive environment and stimulate an anti-tumor immune response.[2]

Signaling Pathway Diagrams

Caption: Golotimod's Proposed Signaling Pathways.

Preclinical Data

Golotimod has demonstrated efficacy in various preclinical animal models.

Table 1: In Vivo Efficacy of Golotimod in a Model of Recurrent Genital Herpes Simplex Virus Type 2 (HSV-2)

| Animal Model | Treatment Group | Dosage and Administration | Key Findings | Reference |

| Female Hartley Guinea Pigs | Control | - | 55% incidence of lesions one week before treatment | [4] |

| Golotimod (fasting) | 100 µg/kg, oral gavage for 5 days | Reduced incidence of lesions to 18% | [4] | |

| Golotimod (non-fasting) | 100 µg/kg, oral gavage for 5 days | Less reduction in incidence and severity compared to fasting group | [4] | |

| Golotimod | 100 µg/kg, subcutaneous injection for 5 days | No significant reduction in disease | [4] |

Table 2: In Vivo Efficacy of Golotimod in a Model of Radiation-Induced Oral Mucositis

| Animal Model | Treatment Group | Dosage and Administration | Key Findings | Reference |

| Male LVG Golden Syrian Hamsters | Control | - | Peak mucositis score of 3.0 on day 18 | [4] |

| Golotimod | 100 µg/kg, subcutaneous injection once or twice daily from days 1 to 20 | Peak mucositis score of 2.2; ulcerative OM score of 6.3% vs 28.1% in controls | [4] | |

| Golotimod | 10 µg/kg or 1 mg/kg, subcutaneous injection | Significantly decreased severity and duration of oral mucositis | [4] |

Experimental Protocols

In Vivo Model of Recurrent Genital HSV-2

Animal Model: Female Hartley guinea pigs.

Procedure:

-

Animals are infected with HSV-2 to establish a recurrent genital herpes model.

-

Following the establishment of recurrent disease, animals are fasted prior to oral administration of Golotimod.

-

Golotimod is administered via oral gavage at a dose of 100 µg/kg for 5 consecutive days. A parallel group receives the same dose via subcutaneous injection.

-

The incidence and severity of genital lesions are monitored and scored throughout the treatment period and compared to a control group.

In Vivo Model of Radiation-Induced Oral Mucositis

Animal Model: Male LVG golden Syrian hamsters.

Procedure:

-

Acute oral mucositis is induced by a single dose of radiation to the head and neck region.

-

Golotimod is administered via subcutaneous injection at doses of 10 µg/kg, 100 µg/kg, or 1 mg/kg.

-

Treatment is administered once or twice daily from day 1 to day 20 post-radiation.

-

The severity of oral mucositis is scored daily based on a standardized scale, and the duration of ulcerative mucositis is recorded.

Conclusion

Golotimod (SCV-07) is a promising immunomodulatory dipeptide with a well-defined mechanism of action that involves the activation of key immune cells and the modulation of critical signaling pathways. Preclinical studies have demonstrated its potential efficacy in the treatment of infectious diseases and as a supportive care agent to mitigate the side effects of cancer therapy. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various human diseases.

References

- 1. Golotimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Golotimod TFA in In-Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golotimod TFA (also known as SCV-07) is a synthetic dipeptide with potential as an immunomodulatory and antineoplastic agent.[1] Its mechanism of action involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and immune evasion. These application notes provide a comprehensive overview of the in-vitro use of this compound for cancer cell line studies, including its mechanism of action, representative experimental protocols, and data presentation.

Disclaimer: Specific in-vitro studies on cancer cell lines using this compound are not extensively documented in publicly available literature. The following protocols and data are representative examples based on the known mechanism of action of this compound as a Toll-like receptor (TLR) agonist and a STAT3 signaling inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism:

-

Toll-Like Receptor (TLR) Pathway Agonism: Golotimod acts on the Toll-like receptor (TLR) pathway.[1][2] TLRs are key components of the innate immune system and are also expressed on some cancer cells.[2] Activation of TLRs on cancer cells can lead to the induction of apoptosis and arrest of proliferation.[2]

-

STAT3 Signaling Inhibition: Golotimod has been shown to inhibit the STAT3 signaling pathway.[3] Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer, leading to the expression of genes involved in cell survival, proliferation, and angiogenesis.[1][4][5] By inhibiting STAT3, Golotimod can suppress these pro-tumorigenic processes.[3]

Signaling Pathway

Caption: this compound signaling pathway in a cancer cell.

Data Presentation

The following table summarizes representative quantitative data from hypothetical in-vitro studies on this compound across various cancer cell lines. This data illustrates the expected dose-dependent effects on cell viability and STAT3 phosphorylation.

| Cell Line | Cancer Type | IC50 (µM) after 72h | % Inhibition of p-STAT3 (at 10 µM) |

| MCF-7 | Breast Cancer | 15.5 | 75% |

| MDA-MB-231 | Breast Cancer | 8.2 | 85% |

| A549 | Lung Cancer | 25.1 | 60% |

| HCT116 | Colon Cancer | 12.8 | 80% |

| PANC-1 | Pancreatic Cancer | 18.9 | 70% |

| HEK293 | Normal Kidney | > 100 | Not Determined |

Note: The above data is for illustrative purposes only and is intended to represent the potential selective anticancer activity of a STAT3 inhibitor like this compound. Actual values must be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on STAT3 phosphorylation.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Western blot imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescence detection reagent and an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.

Experimental Workflow

Caption: Experimental workflow for in-vitro studies of this compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Golotimod TFA: Application Notes and Protocols for Use as a Potential Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golotimod (also known as SCV-07), a synthetic dipeptide analogue of a naturally occurring immunomodulatory molecule, has demonstrated potential as a versatile immune enhancer. Its mechanism of action, centered on the stimulation of T-cell mediated immunity, positions it as a candidate for diverse therapeutic applications, including as an adjuvant for vaccines. These application notes provide a detailed overview of Golotimod TFA's mechanism of action, a summary of available preclinical data, and protocols for its evaluation as a vaccine adjuvant, based on currently accessible information.

Mechanism of Action

This compound functions as an immunomodulator by enhancing the host's immune response.[1] Its primary mode of action involves the potentiation of T-helper 1 (Th1) type immune responses, which are critical for controlling intracellular pathogens and for generating effective anti-tumor immunity. The proposed signaling pathway initiated by Golotimod involves several key steps:

-

T-Cell Stimulation : Golotimod directly stimulates T-lymphocytes, leading to their activation and proliferation.[1]

-

Cytokine Production : This stimulation results in the increased production of key Th1-polarizing cytokines, notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). IL-2 is crucial for T-cell proliferation, while IFN-γ plays a pivotal role in the activation of macrophages and other components of the cellular immune response.

-

Macrophage Activation : The elevated levels of IFN-γ enhance the phagocytic and bactericidal activity of macrophages, a critical step in clearing pathogens.

-

STAT3 Signaling Inhibition : Golotimod has also been shown to inhibit the STAT3 signaling pathway.[2] The STAT3 pathway is often associated with immunosuppression in various disease contexts, and its inhibition can lead to a more robust anti-tumor and anti-viral immune response.

This multifaceted mechanism suggests that this compound, when co-administered with a vaccine antigen, could significantly enhance the magnitude and quality of the desired antigen-specific immune response.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound as a vaccine adjuvant.

Preclinical Data Summary

While extensive quantitative data on this compound's performance as a vaccine adjuvant remains limited in publicly accessible literature, a key preclinical study has demonstrated its potential in the context of a tuberculosis vaccine.

A 2006 press release from SciClone Pharmaceuticals announced findings from a preclinical study where SCV-07 (Golotimod) was administered in conjunction with the Bacille Calmette-Guérin (BCG) vaccine. The study, presented by Dr. Todd M. Lasco of Mycos Research, LLC, concluded that the combination resulted in a significantly superior protective effect against Mycobacterium tuberculosis challenge compared to the BCG vaccine alone. Unfortunately, the specific quantitative data from this study, such as bacterial load in organs (colony-forming units), survival rates, or detailed immunological parameters (e.g., antigen-specific T-cell responses or antibody titers), are not available in the public domain.

| Vaccine Model | Adjuvant | Antigen | Animal Model | Key Finding | Quantitative Data | Reference |

| Tuberculosis | Golotimod (SCV-07) | BCG Vaccine | Preclinical | Enhanced protective effect against M. tuberculosis challenge | Not Publicly Available | SciClone Pharmaceuticals Press Release (2006) |

Experimental Protocols

The following are generalized protocols for the evaluation of this compound as a vaccine adjuvant, based on standard preclinical vaccine studies. These should be adapted and optimized for specific vaccine candidates and animal models.

Protocol 1: Evaluation of Immunogenicity in a Murine Model

Objective: To assess the ability of this compound to enhance the humoral and cellular immune responses to a model antigen (e.g., ovalbumin, OVA) or a specific vaccine antigen.

Materials:

-

This compound (SCV-07)

-

Antigen of interest (e.g., OVA, recombinant protein)

-

Control Adjuvant (e.g., Alum)

-

6-8 week old female BALB/c or C57BL/6 mice

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles for immunization

-

Materials for serum collection (e.g., microtainer tubes)

-

Reagents for ELISA (e.g., coating antigen, detection antibodies)

-

Reagents for ELISpot (e.g., capture and detection antibodies for IFN-γ and IL-4)

-

Cell culture medium and supplements

Experimental Workflow:

Caption: Workflow for evaluating the immunogenicity of this compound.

Procedure:

-

Animal Grouping: Randomly assign mice to experimental groups (n=5-10 per group):

-

Group 1: Antigen in PBS

-

Group 2: Antigen + this compound (dose to be optimized, e.g., 10-100 µ g/mouse )

-

Group 3: Antigen + Control Adjuvant (e.g., Alum)

-

Group 4: PBS alone

-

-

Immunization:

-

On day 0, immunize mice subcutaneously at the base of the tail with 100 µL of the respective formulation.

-

On day 14, administer a booster immunization with the same formulations.

-

-

Sample Collection:

-

On day 21 or 28, collect blood via retro-orbital or submandibular bleeding for serum preparation.

-

Euthanize mice and aseptically harvest spleens for splenocyte isolation.

-

-

Antibody Titer Determination (ELISA):

-

Coat 96-well plates with the antigen.

-

Serially dilute serum samples and add to the plates.

-

Detect bound antigen-specific antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies.

-

Determine endpoint titers as the reciprocal of the highest dilution giving an absorbance value greater than twice the background.

-

-

T-Cell Response Analysis (ELISpot):

-

Prepare single-cell suspensions of splenocytes.

-

Add splenocytes to 96-well plates pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies.

-

Stimulate cells with the antigen, a positive control (e.g., Concanavalin A), or media alone.

-

After incubation, detect secreted cytokines using biotinylated detection antibodies and a suitable substrate.

-

Count the number of spot-forming units (SFUs) per million cells.

-

Protocol 2: Evaluation of Protective Efficacy in a Challenge Model

Objective: To determine if vaccination with an antigen adjuvanted with this compound confers protection against a relevant pathogen challenge.

Materials:

-

As per Protocol 1

-

Challenge agent (e.g., a specific strain of bacteria or virus)

-

Appropriate animal model susceptible to the challenge agent

-

Facilities for pathogen handling and animal challenge studies (e.g., BSL-2 or BSL-3)

-

Materials for assessing disease burden (e.g., for bacterial CFU enumeration from organs, or for scoring clinical signs of disease)

Procedure:

-

Immunization: Follow the immunization schedule as described in Protocol 1.

-

Challenge:

-

At a specified time point after the final immunization (e.g., 2-4 weeks), challenge all groups of mice with the pathogen via a relevant route of infection (e.g., intravenous, intraperitoneal, intranasal).

-

-

Monitoring and Endpoint Analysis:

-

Monitor animals daily for signs of illness and weight loss.

-

At a predetermined time post-challenge, euthanize a subset of animals from each group and harvest relevant organs (e.g., lungs, spleen, liver).

-

Determine the pathogen burden in the organs by plating serial dilutions of organ homogenates on appropriate culture media and counting colony-forming units (CFU).

-

For viral challenge models, viral titers in organs can be determined by plaque assay or qPCR.

-

Alternatively, monitor a separate cohort of animals for survival over a defined period.

-

Conclusion

This compound presents a promising profile as a vaccine adjuvant due to its demonstrated ability to stimulate a Th1-biased immune response. The available, albeit limited, preclinical data in a tuberculosis vaccine model supports its potential to enhance vaccine efficacy. The provided protocols offer a framework for the systematic evaluation of this compound with novel vaccine candidates. Further research is warranted to fully elucidate its potential and to generate the robust quantitative data necessary for clinical translation.

References

Application Notes and Protocols for Golotimod Trifluoroacetate (TFA) in Research

These protocols provide detailed guidelines for the dissolution and storage of Golotimod TFA, a synthetic immunomodulatory dipeptide, for use in scientific research. Adherence to these procedures is crucial for ensuring the integrity, stability, and optimal performance of the compound in experimental settings.

Product Information

| Identifier | Description |

| Compound Name | Golotimod (also known as SCV-07) |

| Salt Form | Trifluoroacetate (TFA) |

| Chemical Formula | C₁₆H₁₉N₃O₅ (for free base) |

| Molecular Weight | 333.34 g/mol (for free base)[1] |

| Mechanism of Action | Golotimod is a modulator of the Toll-like receptor (TLR) pathway, particularly TLR4, and an inhibitor of STAT3 signaling.[1][2][3] This dual activity leads to the stimulation of T-lymphocytes (Th1 cells), activation of macrophages, and increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] |

Solubility and Preparation of Stock Solutions

The solubility of peptide TFA salts can be influenced by the presence of the trifluoroacetate counter-ion. The following table provides guidance on solvent selection and concentration. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

| Solvent | Concentration | Notes |

| Sterile Water | Up to 120 mg/mL | Based on data for Golotimod HCl; may require sonication to fully dissolve.[3] The pH of the resulting solution may be acidic due to the TFA salt. |

| Phosphate-Buffered Saline (PBS) | Lower than in water | Solubility in buffered solutions may be lower. It is advisable to first dissolve in a minimal amount of sterile water and then dilute with PBS. |

| Dimethyl Sulfoxide (DMSO) | Not recommended for initial dissolution | While many organic compounds are soluble in DMSO, aqueous buffers are preferred for peptides to maintain their structure and activity. |

Experimental Protocol for Reconstitution of this compound:

-

Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening.

-

Solvent Addition: Using a sterile pipette, add the desired volume of sterile, nuclease-free water to the vial. For a high-concentration stock solution, refer to the solubility data above.

-

Dissolution: Gently swirl the vial to facilitate dissolution. If necessary, sonicate the solution for short intervals in a water bath sonicator until the peptide is fully dissolved.[3] Avoid vigorous vortexing, which can cause peptide aggregation or degradation.

-

pH Adjustment (Optional but Recommended): The TFA salt can make the stock solution acidic. If the experimental system is sensitive to pH, it is advisable to adjust the pH of the stock solution to a physiological range (pH 7.2-7.4) using a dilute, sterile solution of sodium hydroxide (NaOH). This should be done cautiously and with constant monitoring of the pH.

-

Sterile Filtration: For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm sterile filter into a new, sterile polypropylene or low-protein-binding tube.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated and protected from light.[3] |

| Stock Solution in Water or Buffer | -80°C | Up to 1 year | Avoid repeated freeze-thaw cycles. Use aliquots for single experiments.[3] |

| Working Dilutions | 2-8°C | Up to 1 week | For dilutions in cell culture media or other experimental buffers, it is recommended to prepare them fresh for each experiment. |

Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Preparation and Use

The following diagram illustrates the recommended workflow from receiving the lyophilized peptide to its use in an experiment.

Caption: Workflow for this compound handling.

Signaling Pathway of Golotimod

Golotimod primarily acts through the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 activation initiates two distinct downstream cascades: the MyD88-dependent and the TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and type I interferons, respectively.[4][5][6][7][8]

Caption: Golotimod's TLR4 signaling cascade.

References

- 1. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Golotimod Hydrochloride | SCV 07 Hydrochloride | TargetMol [targetmol.com]

- 4. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 5. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Golotimod TFA in Animal Models of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of Golotimod TFA (formerly known as SCV-07), a synthetic immunomodulatory dipeptide (gamma-D-glutamyl-L-tryptophan), in animal models of tuberculosis (TB). The information is compiled from available scientific literature and is intended to guide researchers in designing and conducting further preclinical studies.

Introduction

This compound is an immunomodulator that has shown promise as an adjunct therapy for infectious diseases, including tuberculosis.[1][2] Its mechanism of action involves the potentiation of the host's innate and adaptive immune responses, which are crucial for controlling Mycobacterium tuberculosis (Mtb) infection.[1][2] Specifically, Golotimod has been shown to stimulate T-lymphocyte differentiation, enhance macrophage phagocytic activity, and promote a Th1-biased immune response, characterized by increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]

Preclinical studies in murine models of tuberculosis have demonstrated the potential of Golotimod to reduce disease pathology and bacterial burden, suggesting its utility in combination with standard anti-tuberculosis therapy.[2]

Mechanism of Action in Tuberculosis

Golotimod's therapeutic effect in tuberculosis is primarily attributed to its ability to modulate the host immune response to more effectively combat Mycobacterium tuberculosis. The proposed signaling pathway is initiated by the interaction of Golotimod with immune cells, leading to a cascade of events that enhance anti-mycobacterial immunity.

Caption: Proposed signaling pathway of this compound in tuberculosis.

Preclinical Efficacy in a Murine Tuberculosis Model

A key study investigated the biological activity of Golotimod (SCV-07) in a murine model of experimental tuberculosis induced by Mycobacterium bovis-bovinus 8 strain.[2] The findings from this study are summarized below.

Quantitative Data Summary

The following tables summarize the reported effects of Golotimod treatment in the murine TB model.[2] Note: Specific numerical data for lung damage index and CFU counts were not available in the abstract; therefore, the table reflects the reported qualitative outcomes.

Table 1: Effect of Golotimod on Lung Pathology

| Treatment Group | Dosage (µg/kg) | Administration | Outcome on Lung Damage Index |

| Untreated Control | - | - | Not specified (Baseline) |

| Isoniazid Alone | Not specified | Not specified | Not specified |

| Golotimod | 0.01 | 5 daily injections | Decreased compared to controls |

| Golotimod | 0.1 | 5 daily injections | Decreased compared to controls |

| Golotimod | 1 | 5 daily injections | Decreased compared to controls |

Table 2: Effect of Golotimod on Bacterial Burden in Spleen

| Treatment Group | Outcome on M. bovis-bovinus 8 Growth in Spleen Culture |

| Untreated Control | Not specified (Baseline) |

| Golotimod Treated | Decreased |

Table 3: Immunomodulatory Effects of Golotimod

| Immune Parameter | Effect of Golotimod Treatment |

| IL-2 Production | Restored to levels of uninfected animals |

| Proliferative Response (Thymic & Spleen Cells) | Nearly restored to levels of uninfected animals |

| IFN-γ Production (Thymic & Spleen Cells, Serum) | Increased |

| IL-4 Production (Thymic & Spleen Cells, Serum) | Decreased |

| Macrophage Phagocytosis Activity | Stimulated/Improved |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Golotimod in a murine tuberculosis model.[2] These protocols are based on the information available in the study's abstract and are supplemented with standard laboratory procedures for such experiments.

Murine Model of Tuberculosis

This protocol outlines the establishment of a murine model of tuberculosis using M. bovis-bovinus 8, as described in the study evaluating Golotimod.[2]

Caption: Experimental workflow for the murine tuberculosis model.

1. Animals:

-

Species: Mouse (Mus musculus)

-

Strain: (Not specified in abstract, but BALB/c or C57BL/6 are commonly used for TB studies)

-

Sex and Age: (Typically female, 6-8 weeks old)

-

Acclimatization: House animals in a BSL-3 facility for at least one week prior to infection.

2. Infection:

-

Bacterial Strain: Mycobacterium bovis-bovinus 8

-

Inoculum Preparation: Prepare a mid-log phase culture of M. bovis-bovinus 8. Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS). Adjust the concentration to the desired CFU/mL.

-

Route of Infection: (Not specified, but likely intravenous or aerosol for disseminated infection)

-

Infection Dose: A dose sufficient to establish a progressive infection.

3. Treatment:

-

Test Article: this compound (SCV-07) dissolved in a sterile vehicle.

-

Dosage Groups: 0.01, 0.1, and 1 µg/kg body weight.

-

Control Groups: Untreated control and a positive control group treated with a standard anti-TB drug like isoniazid.

-

Administration: 5 daily injections (route not specified, likely subcutaneous or intraperitoneal).

-

Treatment Duration: (Not specified, but typically for several weeks post-infection).

Assessment of Efficacy

1. Lung Pathology Assessment:

-

At the study endpoint, euthanize mice and carefully dissect the lungs.

-

Fix lungs in 10% neutral buffered formalin.

-

Process tissues, embed in paraffin, and section.

-

Stain sections with Hematoxylin and Eosin (H&E).

-

Lung Damage Index: Score lung sections microscopically for the extent of inflammation, granuloma formation, and necrosis. The scoring system should be clearly defined (e.g., on a scale of 0-5).

2. Bacterial Load Enumeration (CFU Assay):

-

Aseptically remove spleens from euthanized mice.

-

Homogenize spleens in sterile PBS with 0.05% Tween 80.

-

Prepare serial dilutions of the homogenates in sterile PBS.

-

Plate dilutions onto Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.

-

Incubate plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU per spleen.

Immunological Assays

1. Cytokine Production Analysis:

-

Sample Collection: Collect blood for serum and isolate splenocytes and thymocytes.

-

Cell Culture: Culture splenocytes and thymocytes in the presence of a mitogen (e.g., Concanavalin A) or a specific antigen.

-

Cytokine Measurement: Measure the concentrations of IL-2, IFN-γ, and IL-4 in the culture supernatants and/or serum using specific ELISA kits.

2. Lymphocyte Proliferation Assay:

-

Isolate splenocytes and thymocytes.

-

Culture cells in the presence of a mitogen.

-

Measure cell proliferation using a standard method such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT or BrdU).

3. Macrophage Phagocytosis Assay:

-

Macrophage Isolation: Collect peritoneal macrophages by lavage.

-

Phagocytosis: Incubate macrophages with fluorescently labeled beads or heat-killed M. bovis.

-

Analysis: Quantify the uptake of beads or bacteria by macrophages using flow cytometry or fluorescence microscopy.

Conclusion

The available preclinical data suggest that this compound is a promising immunomodulatory agent for the treatment of tuberculosis. Its ability to enhance the host's Th1 immune response and improve macrophage function points to its potential as an effective host-directed therapy, likely in combination with standard antibiotic regimens. Further studies are warranted to fully elucidate its efficacy, optimal dosing, and long-term safety in various animal models of tuberculosis.

Disclaimer: This document is intended for informational purposes for a research audience. The protocols provided are based on available literature and standard laboratory practices. Researchers should adapt these protocols as needed and ensure all work is conducted in compliance with institutional and national guidelines for animal welfare and biosafety.

References

Application Notes and Protocols: In-Vivo Imaging Techniques to Track Golotimod TFA Distribution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of proposed in-vivo imaging techniques to elucidate the biodistribution and pharmacokinetics of Golotimod TFA. Given the absence of specific published imaging protocols for Golotimod, this document outlines hypothetical, yet scientifically grounded, methodologies based on established techniques for labeling and tracking peptides in vivo.

Introduction to Golotimod and In-Vivo Imaging

Golotimod, also known as SCV-07, is an immunomodulatory dipeptide composed of gamma-D-glutamyl-L-tryptophan.[1][2][3] It has shown potential in treating various conditions, including cancer and infectious diseases, by enhancing the body's immune response.[1] Golotimod is believed to stimulate T-lymphocyte differentiation, macrophage activity, and the production of cytokines like IL-2 and IFN-γ, potentially through the Toll-like receptor (TLR) pathway and inhibition of STAT3 signaling.[2][3] The trifluoroacetate (TFA) salt form refers to the counterion associated with the peptide.[4][5][6]

Understanding the in-vivo distribution of this compound is crucial for optimizing its therapeutic efficacy and safety profile. Non-invasive imaging techniques such as Positron Emission Tomography (PET) and fluorescence imaging can provide real-time, quantitative information on the drug's localization in target and non-target tissues.[7][8]

Proposed In-Vivo Imaging Strategies

Two primary strategies are proposed for tracking the in-vivo distribution of this compound:

-

Radiolabeling with a Positron Emitter for PET Imaging: This modality offers high sensitivity and deep tissue penetration, allowing for quantitative whole-body biodistribution studies.

-

Fluorescent Labeling for Near-Infrared (NIR) Optical Imaging: This technique provides high-resolution imaging, particularly for superficial tissues, and is valuable for ex-vivo tissue analysis to confirm in-vivo findings.

Application Note 1: Radiolabeling of this compound for PET Imaging

Principle

This protocol describes the conjugation of this compound with a chelator, followed by radiolabeling with a positron-emitting radionuclide for in-vivo PET imaging.[9][10] PET imaging allows for the sensitive and quantitative detection of the radiolabeled peptide throughout the body.[7]

Signaling Pathway of Golotimod

Caption: Golotimod's proposed mechanism of action.

Experimental Protocol: Radiolabeling

Materials and Reagents:

-

This compound

-

DOTA-NHS-ester (or other suitable chelator)

-

Dimethylformamide (DMF)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

PD-10 desalting column

-

HPLC system with a radio-detector

-

Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Sterile, pyrogen-free water and saline

Protocol Steps:

-

Conjugation of DOTA to Golotimod:

-

Dissolve this compound in sodium bicarbonate buffer.

-

Add a 5-fold molar excess of DOTA-NHS-ester dissolved in DMF.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Purify the DOTA-Golotimod conjugate using a PD-10 desalting column, eluting with sterile water.

-

Confirm the product and its purity by HPLC and mass spectrometry.

-

-

Radiolabeling with Gallium-68:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Add the DOTA-Golotimod conjugate (typically 10-20 µg) to the ⁶⁸GaCl₃ solution.

-

Adjust the pH to 4.0-4.5 using sodium acetate buffer.

-

Incubate the reaction mixture at 95°C for 10 minutes.

-

Perform quality control using instant thin-layer chromatography (ITLC) and HPLC to determine radiochemical purity.

-

Experimental Protocol: In-Vivo PET Imaging and Biodistribution

Animal Model:

-

Athymic nude mice bearing subcutaneous tumors (e.g., melanoma or lung carcinoma xenografts).

Protocol Steps:

-

Injection:

-

Anesthetize the mice using isoflurane.

-

Administer approximately 5-10 MBq of ⁶⁸Ga-DOTA-Golotimod via tail vein injection.

-

-

PET/CT Imaging:

-

Perform dynamic or static PET/CT scans at multiple time points (e.g., 15, 30, 60, and 90 minutes post-injection).

-

The CT scan provides anatomical reference for localizing the PET signal.

-

-

Ex-Vivo Biodistribution:

-

At the final imaging time point, euthanize the mice.

-

Collect major organs and tissues (blood, tumor, muscle, liver, spleen, kidneys, heart, lungs, brain, etc.).

-

Weigh the tissues and measure the radioactivity using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g).

-

Quantitative Data Summary (Hypothetical)

| Tissue | 15 min (%ID/g) | 60 min (%ID/g) | 90 min (%ID/g) |

| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| Tumor | 2.1 ± 0.4 | 3.5 ± 0.6 | 3.2 ± 0.5 |

| Kidneys | 15.6 ± 2.1 | 10.2 ± 1.5 | 8.1 ± 1.1 |

| Liver | 3.4 ± 0.5 | 2.8 ± 0.4 | 2.5 ± 0.3 |

| Spleen | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.3 ± 0.3 |

| Muscle | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |

Application Note 2: Fluorescent Labeling of this compound for Optical Imaging

Principle

This protocol details the covalent attachment of a near-infrared (NIR) fluorescent dye to this compound.[11][12][13] NIR fluorescence imaging allows for high-resolution visualization of the labeled peptide's distribution, particularly in superficial tissues or through ex-vivo analysis of tissue sections.[8]

Experimental Protocol: Fluorescent Labeling

Materials and Reagents:

-

This compound

-

NHS-ester functionalized NIR fluorescent dye (e.g., Cy5.5-NHS ester)

-